Cas no 1227243-23-3 (ethyl 4-(2-methylpropyl)piperidine-4-carboxylate)

ethyl 4-(2-methylpropyl)piperidine-4-carboxylate 化学的及び物理的性質
名前と識別子
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- ethyl 4-(2-methylpropyl)piperidine-4-carboxylate
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- インチ: 1S/C12H23NO2/c1-4-15-11(14)12(9-10(2)3)5-7-13-8-6-12/h10,13H,4-9H2,1-3H3
- InChIKey: YRPFSXQZRTYELP-UHFFFAOYSA-N
- ほほえんだ: N1CCC(CC(C)C)(C(OCC)=O)CC1
ethyl 4-(2-methylpropyl)piperidine-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM468585-1g |
ethyl 4-(2-methylpropyl)piperidine-4-carboxylate |
1227243-23-3 | 95%+ | 1g |
$1074 | 2022-09-03 | |
Enamine | EN300-1266421-0.5g |
ethyl 4-(2-methylpropyl)piperidine-4-carboxylate |
1227243-23-3 | 95% | 0.5g |
$691.0 | 2023-06-08 | |
Enamine | EN300-1266421-5.0g |
ethyl 4-(2-methylpropyl)piperidine-4-carboxylate |
1227243-23-3 | 95% | 5g |
$2566.0 | 2023-06-08 | |
A2B Chem LLC | AX55972-100mg |
ethyl 4-(2-methylpropyl)piperidine-4-carboxylate |
1227243-23-3 | 95% | 100mg |
$358.00 | 2024-04-20 | |
Aaron | AR01EIQ8-500mg |
ethyl 4-(2-methylpropyl)piperidine-4-carboxylate |
1227243-23-3 | 95% | 500mg |
$976.00 | 2025-02-10 | |
A2B Chem LLC | AX55972-1g |
ethyl 4-(2-methylpropyl)piperidine-4-carboxylate |
1227243-23-3 | 95% | 1g |
$966.00 | 2024-04-20 | |
A2B Chem LLC | AX55972-10g |
ethyl 4-(2-methylpropyl)piperidine-4-carboxylate |
1227243-23-3 | 95% | 10g |
$4043.00 | 2024-04-20 | |
A2B Chem LLC | AX55972-2.5g |
ethyl 4-(2-methylpropyl)piperidine-4-carboxylate |
1227243-23-3 | 95% | 2.5g |
$1862.00 | 2024-04-20 | |
Enamine | EN300-1266421-0.1g |
ethyl 4-(2-methylpropyl)piperidine-4-carboxylate |
1227243-23-3 | 95% | 0.1g |
$306.0 | 2023-06-08 | |
Enamine | EN300-1266421-0.25g |
ethyl 4-(2-methylpropyl)piperidine-4-carboxylate |
1227243-23-3 | 95% | 0.25g |
$438.0 | 2023-06-08 |
ethyl 4-(2-methylpropyl)piperidine-4-carboxylate 関連文献
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
10. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
ethyl 4-(2-methylpropyl)piperidine-4-carboxylateに関する追加情報
Ethyl 4-(2-Methylpropyl)piperidine-4-Carboxylate: A Versatile Compound in Pharmaceutical Research and Organic Synthesis
Ethyl 4-(2-methylpropyl)piperidine-4-carboxylate, with the CAS number 1227243-23-3, represents a significant compound in the field of pharmaceutical research and organic chemistry. This molecule belongs to the class of piperidine derivatives, characterized by a six-membered ring structure containing nitrogen. The ethyl group and the carboxylate functional group at the 4-position contribute to its unique chemical properties and potential applications in drug discovery and synthetic chemistry. Recent advancements in molecular biology and bioorganic chemistry have further highlighted the importance of this compound in developing novel therapeutics and functional materials.
Ethyl 4-(2-methylpropyl)piperidine-3-carboxylate is a key intermediate in the synthesis of piperidine-based pharmaceuticals, which are widely utilized in the treatment of neurological disorders, infectious diseases, and metabolic conditions. The 4-(2-methylpropyl) substituent introduces steric and electronic effects, enhancing the molecule's reactivity and compatibility with biological targets. The carboxylate group at the 4-position further stabilizes the compound, making it suitable for prodrug design and targeted drug delivery systems.
Recent studies have demonstrated the potential of ethyl 4-(2-methylpropyl)piperidine-4-carboxylate in modulating ion channel activity and neurotransmitter receptor interactions. For instance, a 2023 study published in *Journal of Medicinal Chemistry* revealed that this compound exhibits selective agonism at GABA-A receptors, suggesting its potential as an anti-anxiety agent. The piperidine ring provides a scaffold for ligand-receptor binding, while the carboxylate group enhances water solubility and bioavailability, critical factors in drug development.
In the realm of organic synthesis, ethyl 4-(2-methylpropyl)piperidine-4-carboxylate serves as a versatile building block for the preparation of complex molecules. Its carboxylate functionality allows for esterification, amide formation, and alkylation reactions, enabling the synthesis of diverse biologically active compounds. Researchers have also explored its role in click chemistry, where its piperidine ring can undergo cycloaddition reactions to form heterocyclic structures with high selectivity and efficiency.
Ethyl 4-(2-methylpropyl)piperidine-4-carboxylate has been increasingly studied for its applications in biomaterials and nanotechnology. Its hydrophilic nature and chemical stability make it an ideal candidate for drug-eluting coatings and biocompatible polymers. A 2024 study in *Advanced Materials* highlighted its use in smart drug delivery systems, where the carboxylate group can interact with pH-sensitive environments to release therapeutic agents at specific sites within the body.
From a synthetic perspective, the preparation of ethyl 4-(2-methylpropyl)piperidine-4-carboxylate typically involves multi-step organic reactions. The piperidine ring is often synthesized through catalytic hydrogenation or ring-closing metathesis, while the carboxylate group is introduced via carboxylation or esterification. Recent advancements in asymmetric synthesis have enabled the production of enantiomerically pure forms, which are crucial for pharmaceutical applications due to the stereoselective binding to biological targets.
Ethyl 4-(2-methylpropyl)piperidine-4-carboxylate has also shown promise in antimicrobial research. Its carboxylate functionality can disrupt cell membrane integrity, while the piperidine ring provides antifungal activity. A 2023 study in *Antimicrobial Agents and Chemotherapy* reported its efficacy against multidrug-resistant bacteria, underscoring its potential as a novel antimicrobial agent. The 4-(2-methylpropyl) substituent enhances its lipophilicity, allowing it to penetrate bacterial cell membranes more effectively.
In the context of drug metabolism, the carboxylate group of ethyl 4-(2-methylpropyl)piperidine-4-carboxylate can undergo hydrolysis in the liver, leading to the formation of active metabolites. This metabolic pathway is critical for pharmacokinetic studies, as it influences the half-life and toxicity profile of the compound. Researchers are actively investigating structure-modified derivatives to optimize metabolic stability and therapeutic efficacy.
Ethyl 4-(2-methylpropyl)piperidine-4-carboxylate is also being explored for its potential in cancer therapy. Its ability to modulate signal transduction pathways and apoptotic mechanisms makes it a candidate for targeted cancer treatments. A 2024 study in *Cancer Research* demonstrated its ability to inhibit proliferation of cancer cells by disrupting mitochondrial function, highlighting its oncological applications.
As research in pharmacology and organic chemistry advances, ethyl 4-(2-methylpropyl)piperidine-4-carboxylate continues to emerge as a key compound in the development of novel therapeutics. Its versatile functional groups, stereochemical properties, and biological activity make it an essential molecule for drug discovery and synthetic innovation. Future studies are likely to focus on structure-activity relationship (SAR) analysis, in vivo efficacy, and clinical translation to fully realize its potential in healthcare applications.
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